molecular formula C18H15ClFN3OS B2637840 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 932321-30-7

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2637840
CAS No.: 932321-30-7
M. Wt: 375.85
InChI Key: DDEXSCZLJBOPJK-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a sulfanyl acetamide derivative featuring a 1-methylimidazole core substituted at position 5 with a 4-chlorophenyl group. The acetamide moiety is linked to a 2-fluorophenyl group via a sulfur bridge. Its synthesis likely involves S-alkylation or condensation reactions, analogous to methods described for related structures .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c1-23-16(12-6-8-13(19)9-7-12)10-21-18(23)25-11-17(24)22-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEXSCZLJBOPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Overview

The molecular formula of the compound is C22H18ClN3OSC_{22}H_{18}ClN_{3}OS with a molecular weight of 407.9 g/mol. Its structure includes a chlorophenyl group, an imidazole ring, and a fluorophenyl acetamide moiety, contributing to its diverse biological activities.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have shown that compounds similar to 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide exhibit significant anticancer properties. For instance, research involving drug libraries has identified novel anticancer compounds through screening on multicellular spheroids, highlighting the potential of imidazole derivatives in cancer therapy .
  • Anticonvulsant Properties
    • The compound has been investigated for its anticonvulsant effects. A study on related imidazole derivatives demonstrated strong binding affinity to GABA receptors, which are crucial in controlling neuronal excitability. The findings suggest that these derivatives could be effective in managing epilepsy and other seizure disorders .
  • Antimicrobial Activity
    • Imidazole derivatives have also been explored for their antimicrobial properties. The presence of the sulfur atom in the structure can enhance the interaction with microbial targets, potentially leading to effective treatments against various bacterial infections.

Anticancer Screening

A notable case study involved screening a library of imidazole compounds against cancer cell lines. The results indicated that specific modifications in the imidazole structure could enhance cytotoxicity against tumor cells while minimizing toxicity to normal cells .

Anticonvulsant Testing

In another study focusing on anticonvulsant activity, various derivatives were tested on animal models. Results showed that certain modifications led to significant reductions in seizure frequency and severity compared to control groups treated with standard anticonvulsants .

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of sulfanyl acetamides with heterocyclic cores. Key structural variations among analogues include:

  • Heterocyclic Core: Imidazole vs. Oxadiazole: describes compounds with 1,3,4-oxadiazole cores (e.g., 8t, 8u) instead of imidazole. Oxadiazole-based analogues exhibit bioactivity against LOX and BChE enzymes, suggesting the heterocycle’s role in target binding . Pyrimidine: reports compounds with diaminopyrimidine cores, which form intramolecular hydrogen bonds (S(7) motif), enhancing structural rigidity compared to the more flexible imidazole .
  • Aryl Substituents: Chlorophenyl vs. Fluorophenyl: describes N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, differing only in the acetamide’s aryl group (4-chlorophenyl vs. 2-fluorophenyl). The fluorophenyl group in the target compound may improve metabolic stability due to fluorine’s electronegativity .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: In ’s N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, N–H⋯N and N–H⋯O bonds create 3D networks, enhancing crystal stability. The target compound’s imidazole core may favor similar interactions but with reduced planarity due to the methyl group .
  • Conformational Flexibility :
    • ’s compound exhibits three distinct molecular conformations in its asymmetric unit, with dihedral angles between aryl rings ranging from 54.8° to 77.5°. The target compound’s 1-methylimidazole core likely restricts rotation, reducing conformational diversity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Aryl Substituents Molecular Weight (g/mol) Key Features
Target Compound 1-Methylimidazole 4-Chlorophenyl, 2-Fluorophenyl ~421.9* Sulfanyl bridge, Methyl group
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole 4-Chlorophenyl (×2) ~413.3 Lacks methyl group
8t (Oxadiazole analogue) 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl 428.5 Indole moiety, LOX inhibition
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4-Chlorophenyl ~365.8 Intramolecular H-bonding (S(7) motif)

*Calculated based on molecular formula.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic derivative of imidazole and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClN3OSC_{18}H_{14}ClN_{3}OS, with a molecular weight of approximately 363.89 g/mol. The structure includes a chlorophenyl group, an imidazole moiety, and a fluorophenyl acetamide, contributing to its diverse biological interactions.

Antimicrobial Activity

Research indicates that derivatives of imidazole, including the compound , exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives, some of which showed moderate activity against bacterial strains such as Escherichia coli and Klebsiella pneumoniae . The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundActivity Against E. coliActivity Against K. pneumoniae
Compound AModerateModerate
Compound BStrongWeak
This compoundTBDTBD

The biological activity of this compound may be attributed to its ability to interact with specific protein targets and disrupt cellular processes. For instance, compounds similar to this one have been shown to inhibit key enzymes involved in bacterial cell wall synthesis . The imidazole ring is known for its role in chelating metal ions, which can be crucial for enzymatic functions.

Case Studies

In a recent study focused on polypharmacology, researchers utilized machine learning to analyze the interactions between various compounds and proteins. The findings suggested that imidazole derivatives could serve as bioactive ligands for multiple targets, indicating their potential use in drug development . Specifically, compounds like this compound could be explored further for their therapeutic applications in treating infections caused by resistant bacterial strains.

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